Amifloxacin mesylate

Antimicrobial susceptibility testing MRSA Fluoroquinolone MIC90

Amifloxacin mesylate (CAS 88036-80-0), also known as WIN 49375, is a synthetic fluoroquinolone antibiotic characterized by a 1-methylamino substituent, distinguishing it from earlier fluoroquinolones bearing an ethyl group at the N-1 position. It functions as an inhibitor of bacterial DNA gyrase and topoisomerase IV, exhibiting a broad spectrum of activity against aerobic Gram-negative and select Gram-positive organisms.

Molecular Formula C17H23FN4O6S
Molecular Weight 430.5 g/mol
CAS No. 88036-80-0
Cat. No. B1664872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmifloxacin mesylate
CAS88036-80-0
SynonymsAmifloxacin mesylate, Win 49,375-3
Molecular FormulaC17H23FN4O6S
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCNN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O
InChIInChI=1S/C16H19FN4O3.CH4O3S/c1-18-21-9-11(16(23)24)15(22)10-7-12(17)14(8-13(10)21)20-5-3-19(2)4-6-20;1-5(2,3)4/h7-9,18H,3-6H2,1-2H3,(H,23,24);1H3,(H,2,3,4)
InChIKeyIKMAVYOHGHYOIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amifloxacin Mesylate (CAS 88036-80-0): Structural and Microbiological Baseline for Procurement Evaluation


Amifloxacin mesylate (CAS 88036-80-0), also known as WIN 49375, is a synthetic fluoroquinolone antibiotic characterized by a 1-methylamino substituent, distinguishing it from earlier fluoroquinolones bearing an ethyl group at the N-1 position [1]. It functions as an inhibitor of bacterial DNA gyrase and topoisomerase IV, exhibiting a broad spectrum of activity against aerobic Gram-negative and select Gram-positive organisms [2]. Preclinical and early clinical development established its oral bioavailability and defined its in vitro potency profile against key comparator agents, including ciprofloxacin, norfloxacin, enoxacin, and ofloxacin [3].

Why Generic Substitution Fails for Amifloxacin Mesylate (CAS 88036-80-0)


The fluoroquinolone class exhibits substantial heterogeneity in antibacterial spectrum, potency, and pharmacokinetics that precludes simple therapeutic or research interchange. Amifloxacin mesylate occupies a specific potency niche, demonstrating MIC90 values distinct from ciprofloxacin, norfloxacin, and ofloxacin against clinically relevant bacterial populations [1]. Its unique N-1 methylamino substituent confers a resistance and metabolic profile that diverges from structurally related agents [2]. Furthermore, its oral bioavailability and species-specific metabolism (e.g., the absence of the piperazinyl-N-desmethyl metabolite in rats) create critical pharmacokinetic differentiation that would be lost if a class-based generic alternative were substituted [3].

Amifloxacin Mesylate (CAS 88036-80-0): Quantitative Comparative Evidence for Scientific Selection


Comparative MIC90 Potency Against Methicillin-Resistant Staphylococcus aureus (MRSA)

In a direct head-to-head study of seven quinolones against 115 MRSA isolates, amifloxacin demonstrated an MIC90 of 2.0 μg/mL. This positions it as intermediate in potency within the class—distinct from the 0.5 μg/mL MIC90 of ciprofloxacin and ofloxacin, and the 4.0 μg/mL MIC90 of norfloxacin [1]. This quantitative ranking is essential for selecting an agent with appropriate potency for in vitro MRSA studies where a specific activity threshold is required.

Antimicrobial susceptibility testing MRSA Fluoroquinolone MIC90

Broad-Spectrum MIC90 Range Across 177 Clinical Isolates

A comparative study of 177 bacterial isolates (including Enterobacteriaceae, Pseudomonas spp., and Acinetobacter) established the MIC90 range for five fluoroquinolones. Amifloxacin exhibited an MIC90 range of 0.06–16.0 mg/L, which is intermediate compared to ciprofloxacin (0.03–4.0 mg/L), norfloxacin (0.06–32.0 mg/L), and ofloxacin (0.25–8.0 mg/L) [1]. Notably, for Pseudomonas aeruginosa, susceptibility to amifloxacin was not affected by the mechanism of aminoglycoside resistance, a property not uniformly observed with all comparators [1].

Antimicrobial susceptibility testing Enterobacteriaceae Pseudomonas aeruginosa

Differential Effect of Bacterial Growth Phase on MIC

The impact of bacterial growth phase on MIC was evaluated for four fluoroquinolones across 65 bacterial strains. For amifloxacin, 42% of strains exhibited a one- to two-dilution higher MIC when tested in log phase compared to lag phase. This shift was more pronounced for amifloxacin than for norfloxacin (33% of strains), enoxacin (23%), and ciprofloxacin (23%) [1]. This differential susceptibility to growth phase is a quantifiable variable relevant for experimental design in time-kill studies or dynamic in vitro models.

Bacterial growth phase MIC shift Fluoroquinolone susceptibility

Species-Specific Metabolic Profile and Pharmacokinetic Differentiation

Metabolic disposition studies in rats and rhesus monkeys revealed species-specific differences in amifloxacin metabolism. In male rats following intravenous administration, 26.2% of the dose was excreted as unchanged amifloxacin and 17.8% as the piperazinyl-N-oxide derivative [1]. In contrast, female rhesus monkeys excreted 54.5% as amifloxacin, 12.9% as the piperazinyl-N-desmethyl metabolite, and 5.6% as the N-oxide during the first 12 hours—with no evidence of the N-desmethyl metabolite in rats [1]. Oral bioavailability in rats, measured by urinary recovery, was 50.8% in males and 37.2% in females [1].

Pharmacokinetics Metabolism Interspecies differences

Frequency of Spontaneous Resistance Selection

In vitro selection studies with amifloxacin against Enterobacteriaceae demonstrated an extremely low frequency of spontaneously resistant mutants across all species tested [1]. While cross-resistance among quinolones was observed, the decrease in MIC for norB mutants was slightly lower for amifloxacin than for other fluoroquinolones [1]. This suggests a marginally different resistance selection profile that may be relevant for studies investigating resistance mechanisms or mutant prevention concentrations.

Antimicrobial resistance Mutant prevention DNA gyrase inhibition

Amifloxacin Mesylate (CAS 88036-80-0): Recommended Research and Industrial Application Scenarios Based on Verified Differentiation


Antimicrobial Susceptibility Studies Requiring Defined Intermediate Fluoroquinolone Potency

Amifloxacin mesylate is optimally deployed as a comparator or calibration standard in antimicrobial susceptibility studies where a defined intermediate potency relative to ciprofloxacin (more potent) and norfloxacin (less potent) is required. Based on direct comparative MIC90 data against MRSA (2.0 μg/mL) and a broad isolate panel (MIC90 range 0.06–16.0 mg/L) [1][2], amifloxacin serves as a benchmark for agents with mid-tier fluoroquinolone activity. This quantitative tiering is valuable for in vitro studies evaluating structure-activity relationships, resistance breakpoint validation, or new fluoroquinolone analog screening.

Preclinical Pharmacokinetic and Metabolic Profiling in Rodent Models

Given its well-characterized metabolic fate in rats—including a specific urinary excretion profile (26.2% unchanged drug, 17.8% piperazinyl-N-oxide) and the absence of the N-desmethyl metabolite—amifloxacin mesylate is an ideal probe compound for studying species-specific fluoroquinolone metabolism and oral bioavailability (50.8% in male rats) [3]. This defined metabolic pathway supports its use in preclinical ADME studies, formulation development, or as a reference compound for validating analytical methods such as HPLC quantification in biological matrices.

Investigations of Fluoroquinolone Resistance Mechanisms and Mutant Selection

The extremely low frequency of spontaneous resistance to amifloxacin in Enterobacteriaceae, coupled with its potent DNA gyrase inhibition in E. coli, makes it a valuable tool for resistance mechanism studies [4]. Its slightly lower MIC decrease in norB mutants compared to other fluoroquinolones provides a differentiated phenotype for probing efflux pump contributions or target site mutations. Amifloxacin is well-suited for in vitro resistance selection experiments, mutant prevention concentration (MPC) determinations, or studies of aminoglycoside-resistant Gram-negative bacilli.

Oral Bioavailability and Parenteral Equivalence Studies

Amifloxacin's oral efficacy profile, with 50% effective doses within two- to threefold of parenteral administration in murine infection models, positions it as a candidate for studies evaluating oral versus parenteral fluoroquinolone therapy [5]. This property supports its use in preclinical infection models (e.g., systemic Gram-negative infections) where oral bioavailability and tissue distribution are critical endpoints, or as a reference compound for developing oral formulations of novel fluoroquinolones.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amifloxacin mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.